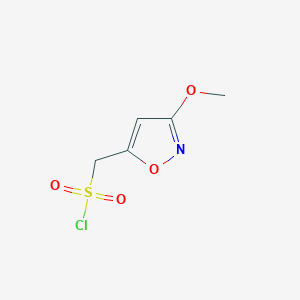

(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

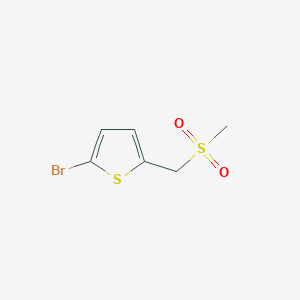

(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride, also known as MOM-Cl, is a chemical compound used in organic chemistry. It has a CAS Number of 1936145-42-4 and a molecular weight of 211.63 . The IUPAC name for this compound is (3-methoxyisoxazol-5-yl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is 1S/C5H6ClNO4S/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride has a molecular weight of 211.63 . Further physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Aplicaciones Científicas De Investigación

Electrochemical Properties in Ionic Liquids

Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3. The electrochemical properties of vanadium pentoxide (V2O5) films, prepared by the sol-gel route, were studied in this electrolyte. Sodium is reversibly intercalated into the V2O5 film, highlighting the potential application of MSC in developing energy storage systems (Su, Winnick, & Kohl, 2001).

Herbicidal Activity

The compound has been used in the structural optimization of a 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole core structure, leading to the development of the pre-emergence herbicide pyroxasulfone. This demonstrates the role of (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride in agriculture, particularly in the development of potent herbicides (Nakatani et al., 2016).

Synthesis of Benzoxazoles

Methanesulfonic acid, a derivative of methanesulfonyl chloride, has been used as a catalyst for the synthesis of 2-substituted benzoxazoles. This showcases the compound's utility in organic synthesis, especially in facilitating reactions involving carboxylic acids and acid chlorides (Kumar, Rudrawar, & Chakraborti, 2008).

RNA-Cleaving DNA Enzyme Synthesis

Methanesulfonyl chloride has been utilized in the synthesis and study of RNA-cleaving DNA enzymes, indicating its importance in biochemical research and potential applications in molecular biology (Choi et al., 2000).

Conversion of Hindered Carboxylic Acids

The compound has been used in converting sterically hindered carboxylic acids to N-methoxy-N-methyl amides. This process is crucial in various chemical synthesis pathways, particularly in the pharmaceutical industry (Woo, Fenster, & Dake, 2004).

Propiedades

IUPAC Name |

(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO4S/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEZVUKGUORNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2370103.png)

![2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2370104.png)

![N-(2-methoxybenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2370112.png)

![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)

![[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2370117.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2370121.png)

![2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2370124.png)

![4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2370125.png)